t-Boc-N-Amido-PEG5-propargyl t-Boc-N-Amido-PEG5-propargyl t-Boc-N-Amido-PEG5-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine.
Brand Name: Vulcanchem
CAS No.: 2062663-67-4
VCID: VC0544702
InChI: InChI=1S/C18H33NO7/c1-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-19-17(20)26-18(2,3)4/h1H,6-16H2,2-4H3,(H,19,20)
SMILES: CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC#C
Molecular Formula: C18H33NO7
Molecular Weight: 375.46

t-Boc-N-Amido-PEG5-propargyl

CAS No.: 2062663-67-4

Cat. No.: VC0544702

Molecular Formula: C18H33NO7

Molecular Weight: 375.46

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

t-Boc-N-Amido-PEG5-propargyl - 2062663-67-4

Specification

CAS No. 2062663-67-4
Molecular Formula C18H33NO7
Molecular Weight 375.46
IUPAC Name tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C18H33NO7/c1-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-19-17(20)26-18(2,3)4/h1H,6-16H2,2-4H3,(H,19,20)
Standard InChI Key KSXRJNCGVMUJQW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC#C
Appearance Solid powder

Introduction

Chemical Identity and Structure

Basic Identification

t-Boc-N-Amido-PEG5-propargyl is a PEG derivative with distinct functional groups at either end. The compound has been well-characterized with the following properties:

PropertyValue
CAS Number2062663-67-4
Molecular FormulaC18H33NO7
Molecular Weight375.5 g/mol
IUPAC Nametert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Common SynonymsBoc-NH-PEG5-propargyl, Propargyl-PEG5-NHBoc, tert-butyl N-(3,6,9,12,15-pentaoxaoctadec-17-yn-1-yl)carbamate

The compound features a pentaethylene glycol (PEG5) chain that connects a terminal propargyl group with a t-Boc-protected amine group at the opposite end . This structure combines hydrophilicity with specific reactivity sites, making it a valuable tool in bioconjugation chemistry.

Structural Features

The molecule possesses several key structural components that define its chemical behavior:

  • A propargyl (alkyne) group that serves as a reactive site for click chemistry applications

  • A pentaethylene glycol (PEG5) chain that provides water solubility and serves as a spacer

  • A t-Boc-protected amine group that can be selectively deprotected under mild acidic conditions

The PEG5 chain consists of five ethylene glycol units, providing optimal spacing between functional groups while maintaining good water solubility characteristics . This balance of properties makes the compound particularly useful for bioconjugation applications where aqueous compatibility is essential.

Physical and Chemical Properties

Physical Characteristics

PropertyDescription
AppearanceClear to slightly yellow liquid/semi-solid
SolubilityHighly soluble in water and common organic solvents
Storage Temperature-20°C (recommended)
StabilityStable under standard laboratory conditions when stored properly

The compound's high solubility in both aqueous and organic media is a particularly valuable characteristic for researchers working in biological or medicinal chemistry fields .

Chemical Reactivity

The chemical reactivity of t-Boc-N-Amido-PEG5-propargyl is primarily defined by its two terminal functional groups:

  • The propargyl (alkyne) group readily participates in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), commonly known as click chemistry. This reaction produces a stable 1,2,3-triazole linkage with azide-functionalized molecules .

  • The t-Boc-protected amine can be deprotected under mild acidic conditions (typically using trifluoroacetic acid or HCl in dioxane) to yield a free primary amine. This amine can then participate in various coupling reactions, including amide bond formation .

These complementary reactivity profiles make the compound particularly useful for sequential modification strategies, where one functionality can be utilized while the other remains protected.

Applications in Research and Synthesis

Bioconjugation and Click Chemistry

The propargyl group of t-Boc-N-Amido-PEG5-propargyl makes it an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly selective and efficient reaction has become a cornerstone of bioconjugation chemistry due to its reliability and compatibility with biological systems .

The compound can be used to attach PEG chains to azide-functionalized biomolecules, including:

  • Proteins and peptides

  • Oligonucleotides

  • Carbohydrates

  • Small molecule drugs

The resulting triazole linkage is stable under physiological conditions, making it ideal for in vivo applications. Additionally, the PEG spacer helps improve the pharmacokinetic properties of the conjugated molecules .

Drug Delivery Applications

The dual functionality of t-Boc-N-Amido-PEG5-propargyl makes it particularly valuable in drug delivery system development. Researchers can utilize the following strategies:

  • Initial conjugation of a drug molecule to the propargyl end via click chemistry

  • Subsequent deprotection of the t-Boc group to generate a free amine

  • Further modification of the amine with targeting ligands or additional functional groups

The PEG spacer provides several benefits in pharmaceutical applications:

  • Increased water solubility of hydrophobic drugs

  • Extended circulation time in vivo

  • Reduced immunogenicity

  • Improved stability against enzymatic degradation

These characteristics make t-Boc-N-Amido-PEG5-propargyl a valuable tool in the development of advanced drug delivery systems for targeted therapy .

Polymer and Materials Science

In polymer science, t-Boc-N-Amido-PEG5-propargyl can serve as a functionalization agent for various materials. The alkyne group allows for surface modification of azide-functionalized polymers, while the protected amine offers possibilities for subsequent reactions after deprotection. This approach is particularly useful for creating multifunctional materials with controlled surface properties.

SupplierCatalog NumberAvailable SizesPrice Range (USD)
BroadPharmBP-23459100 mg, 250 mg, 1 g$280 - $980
Glyco MindSynthGMSL-200Not specifiedNot specified
GlycodepotA11GD-1128100 mg, 1 g, 5 g, OtherNot specified
Creative BiolabsADC-L-Y0470Not specifiedNot specified

The pricing structure reflects the compound's specialized nature and high purity requirements for research applications .

Quality Control Specifications

Commercial t-Boc-N-Amido-PEG5-propargyl typically undergoes rigorous quality control testing to ensure its identity, purity, and performance in synthetic applications. Standard quality control methods include:

TestSpecificationPurpose
HPLC≥95% purityConfirms chemical purity
1H NMRSpectrum matches referenceVerifies structural identity
Mass SpectrometryConfirms molecular weightValidates molecular formula
AppearanceClear to slightly yellowVisual quality assessment

Most suppliers provide a certificate of analysis (COA) with each lot, documenting these quality parameters. The typical shelf life is approximately two years when stored under recommended conditions (usually -20°C) .

Synthetic Considerations and Reactions

Click Chemistry Applications

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common reaction utilized with t-Boc-N-Amido-PEG5-propargyl. This reaction typically follows this general procedure:

  • The t-Boc-N-Amido-PEG5-propargyl is combined with an azide-functionalized molecule in an appropriate solvent system (often a water/organic solvent mixture)

  • A copper(I) catalyst is added, usually as CuSO₄ with a reducing agent like sodium ascorbate

  • The reaction proceeds at room temperature or with mild heating to form a 1,2,3-triazole linkage

The reaction's high efficiency and selectivity make it ideal for bioconjugation applications. The triazole product is stable under physiological conditions and resistant to hydrolysis, oxidation, and reduction .

Deprotection Strategies

The t-Boc group can be removed under mild acidic conditions to generate a free primary amine. Common deprotection protocols include:

  • Treatment with trifluoroacetic acid (TFA) in dichloromethane (typically 1:1 to 1:4 v/v)

  • 4M HCl in dioxane

  • Formic acid

The deprotection reaction generally proceeds quickly (30 minutes to 2 hours) at room temperature, with high yields of the deprotected amine . After deprotection, the resulting amine can participate in numerous reactions, including:

  • Amide coupling with carboxylic acids or activated esters

  • Reductive amination with aldehydes or ketones

  • Urea or thiourea formation with isocyanates or isothiocyanates

  • Sulfonamide formation with sulfonyl chlorides

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator